molecular formula C7H7Cl2NO2 B2758943 Methyl 5-chloropicolinate hydrochloride CAS No. 1956318-06-1

Methyl 5-chloropicolinate hydrochloride

Cat. No.: B2758943
CAS No.: 1956318-06-1
M. Wt: 208.04
InChI Key: SJQNQABWELXMHX-UHFFFAOYSA-N
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Description

Significance of Picolinate (B1231196) Esters in Contemporary Chemical Research

Picolinate esters, which are esters of picolinic acid (pyridine-2-carboxylic acid), are of considerable importance in modern chemical research. The pyridine (B92270) nitrogen atom and the ester functionality provide two distinct points for chemical modification. Methyl picolinate, for instance, serves as a versatile intermediate in the synthesis of a variety of organic compounds. google.comgoogle.com

The applications of picolinate esters are diverse. In medicinal chemistry, their derivatives have been investigated for a range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.gov The pyridine ring can act as a bioisostere for other aromatic systems, influencing a molecule's pharmacokinetic and pharmacodynamic properties. researchgate.net Furthermore, the nitrogen atom of the picolinate moiety can coordinate with metal ions, making these compounds valuable ligands in coordination chemistry for the development of catalysts and materials with unique properties. nih.gov In the agrochemical sector, picolinate derivatives have been successfully developed into potent herbicides. nih.gov The ester group itself can be readily hydrolyzed or converted into other functional groups, such as amides, providing a convenient handle for further molecular elaboration. agropages.com

Strategic Role of Halogenation in Pyridine Ring Functionalization

The introduction of a halogen atom onto the pyridine ring is a pivotal strategy in synthetic chemistry. Halopyridines are key building blocks for the synthesis of pharmaceuticals and agrochemicals. mdpi.com The presence of a halogen, such as chlorine, bromine, or iodine, provides a reactive handle for a multitude of chemical transformations.

Halogenation serves several key purposes:

Enabling Cross-Coupling Reactions: The carbon-halogen bond is readily activated by transition metal catalysts, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig couplings. This enables the construction of complex molecular scaffolds from simpler precursors.

Facilitating Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the pyridine ring, enhanced by the presence of a halogen, facilitates nucleophilic aromatic substitution (SNAr) reactions. This allows for the direct introduction of various nucleophiles, such as amines, alkoxides, and thiolates.

Modulating Biological Activity: In drug discovery, the incorporation of halogens can significantly impact a molecule's biological properties. Halogenation can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets through mechanisms like halogen bonding. google.com

The regioselective halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, often requiring specialized reagents and reaction conditions to achieve the desired isomer. mdpi.com

Positioning of Methyl 5-chloropicolinate Hydrochloride within Advanced Synthetic Chemistry

This compound is a specific example of a halogenated pyridine carboxylate that holds potential as a valuable intermediate in advanced synthetic chemistry. Its structure combines the key functional groups discussed: a pyridine ring, a methyl ester at the 2-position, and a chlorine atom at the 5-position. The hydrochloride salt form enhances its stability and solubility in certain solvents.

While extensive documentation on the specific applications of the 5-chloro isomer is not as prevalent in the public domain as its 4-chloro and 6-chloro counterparts, its chemical structure dictates its potential synthetic utility. chemicalbook.com The chlorine atom at the 5-position can participate in nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide range of substituents. The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, ketones, or other functional groups.

This dual reactivity makes this compound a potentially valuable building block for creating libraries of complex molecules for screening in drug discovery and agrochemical research. Picolinic acid derivatives, in general, are used as intermediates in the synthesis of compounds for treating respiratory disorders, highlighting the importance of this structural motif. google.comgoogle.com The specific substitution pattern of this compound offers a unique scaffold for the synthesis of novel compounds with potentially new and improved biological activities.

Below is a data table summarizing the properties of Methyl 5-chloropicolinate.

PropertyValue
Chemical Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
CAS Number 56555-53-2 (free base)
Appearance Solid
Key Functional Groups Pyridine, Methyl Ester, Chlorine
Potential Reactions SNAr, Cross-Coupling, Hydrolysis, Amidation

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-chloropyridine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2.ClH/c1-11-7(10)6-3-2-5(8)4-9-6;/h2-4H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQNQABWELXMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956318-06-1
Record name methyl 5-chloropyridine-2-carboxylate hydrochloride
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Synthetic Methodologies for Methyl 5 Chloropicolinate Hydrochloride

Conventional Synthetic Pathways

Conventional methods for synthesizing Methyl 5-chloropicolinate hydrochloride have been well-established, often relying on fundamental organic reactions. These pathways are typically robust and scalable, forming the foundation of industrial production.

Esterification of 5-chloropicolinic Acid Precursors

The most direct and common method for synthesizing methyl 5-chloropicolinate is the esterification of its corresponding carboxylic acid, 5-chloropicolinic acid. This reaction, known as Fischer-Speier esterification, involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. masterorganicchemistry.com

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent transfer of a proton and elimination of a water molecule yields the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com Common catalysts for this reaction include sulfuric acid (H₂SO₄) and thionyl chloride (SOCl₂). The reaction is typically performed under reflux to drive the equilibrium towards the product side. masterorganicchemistry.com The final hydrochloride salt is formed by treating the resulting ester with hydrochloric acid.

Table 1: Comparison of Catalysts for Esterification of Chloropicolinic Acids

CatalystReagentsConditionsAdvantagesReference
Sulfuric Acid (H₂SO₄)5-chloropicolinic acid, MethanolRefluxReadily available, cost-effective
Thionyl Chloride (SOCl₂)5-chloropicolinic acid, MethanolRoom Temp. to RefluxHigh reactivity, converts -OH to a good leaving group chemicalbook.com
Acid Resin5-chloropicolinic acid, MethanolHeatEasy catalyst removal, reusableN/A

Directed Halogenation of Methyl Picolinate (B1231196) Derivatives

An alternative approach involves the direct halogenation of a methyl picolinate precursor. However, the electrophilic aromatic substitution on a pyridine (B92270) ring is challenging due to the ring's electron-deficient nature. chemrxiv.org Direct halogenation often requires harsh conditions, such as high temperatures and the use of strong Lewis acids, and can lead to a mixture of regioisomers. chemrxiv.org

Multi-step Reaction Sequences for Selective Synthesis

Multi-step syntheses provide a highly versatile and selective route to this compound, starting from readily available precursors. A notable example begins with 2-bromo-5-chloropyridine (B189627). echemi.com This pathway involves a palladium-catalyzed carbonylation reaction.

In this sequence, 2-bromo-5-chloropyridine is reacted with carbon monoxide and methanol in the presence of a palladium catalyst, such as palladium(II) acetate, and a phosphine (B1218219) ligand. The palladium catalyst facilitates the insertion of carbon monoxide and subsequent coupling with methanol to form the methyl ester group at the 2-position of the pyridine ring. echemi.com This method is highly selective and avoids the challenges associated with direct halogenation.

Table 2: Example of a Multi-step Synthesis for Methyl 5-chloropicolinate echemi.com

StepStarting MaterialReagentsProduct
12-bromo-5-chloropyridineCO, Methanol, Pd(OAc)₂, LigandMethyl 5-chloropicolinate

This approach is advantageous as it allows for the precise construction of the target molecule by building upon a pre-functionalized pyridine ring.

Catalytic Approaches in Synthesis

Catalytic methods offer efficient and selective alternatives to conventional synthetic pathways. These approaches often proceed under milder conditions and can provide access to complex molecules with high precision.

Transition Metal-Catalyzed Coupling in Pyridine Systems

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. mdpi.com In the context of pyridine systems, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are widely used to functionalize the pyridine ring.

While often used to further modify picolinate derivatives, transition metal catalysis is also integral to their synthesis. As mentioned previously, the palladium-catalyzed carbonylation of halopyridines is a key method for introducing the ester functionality. echemi.com These catalytic cycles typically involve oxidative addition of the halopyridine to the metal center, followed by migratory insertion of carbon monoxide and reductive elimination to yield the final product and regenerate the catalyst. The versatility of transition metal catalysis allows for the synthesis of a wide array of substituted picolinates from various precursors. mdpi.com

Organocatalytic Applications in Picolinate Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthesis, offering a complementary approach to metal-based catalysis. consensus.app For the synthesis of pyridine rings, which form the core of picolinates, several organocatalytic methods have been developed.

One innovative approach is the synergistic use of copper(I) and a secondary amine (iminium catalysis) to construct the pyridine ring from O-acetyl ketoximes and α,β-unsaturated aldehydes. acs.org This redox-neutral reaction proceeds through a [3+3] condensation, where the organocatalyst activates the aldehyde while the copper catalyst facilitates key redox steps. acs.org Another modern strategy involves the photochemical organocatalytic functionalization of pyridines, which uses light and a dithiophosphoric acid catalyst to generate pyridinyl radicals that can couple with other radical species. acs.org Although these methods may not directly yield Methyl 5-chloropicolinate, they represent advanced strategies for constructing the core substituted pyridine skeleton, which can then be converted to the target compound in subsequent steps.

Optimization of Reaction Conditions and Yields for Scalability in Research

The synthesis of this compound on a larger scale for research purposes necessitates a thorough optimization of reaction conditions to ensure efficiency, cost-effectiveness, and safety. While specific literature detailing the scalability of this compound synthesis is not extensively available in the public domain, the optimization would logically focus on the esterification of 5-chloropicolinic acid followed by the formation of the hydrochloride salt. The primary synthetic route involves the Fischer esterification of 5-chloropicolinic acid with methanol, typically in the presence of an acid catalyst.

Key parameters that require careful optimization for a scalable process include the choice and concentration of the catalyst, reaction temperature, reaction time, and the method of product purification.

Catalyst Selection and Loading: For the esterification of pyridinecarboxylic acids like 5-chloropicolinic acid, common catalysts include strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). numberanalytics.compatsnap.com Thionyl chloride (SOCl₂) can also be employed to first convert the carboxylic acid to the more reactive acyl chloride, which then readily reacts with methanol. The choice of catalyst can significantly impact the reaction rate and yield. For large-scale synthesis, factors such as cost, ease of handling, and waste disposal are crucial considerations.

The catalyst loading is another critical parameter. While a higher catalyst concentration can accelerate the reaction, it may also lead to unwanted side reactions or complicate the purification process. numberanalytics.com Optimization studies would aim to identify the minimum catalyst loading that provides a high yield in a reasonable timeframe.

Reaction Temperature and Time: The reaction temperature directly influences the rate of esterification. numberanalytics.com Generally, higher temperatures lead to faster reaction rates. However, for scalability, the temperature must be carefully controlled to prevent decomposition of the reactants or products and to ensure safe operation. The optimal temperature is often determined by balancing reaction speed with process safety and energy consumption.

The reaction time is optimized in conjunction with the temperature and catalyst loading. For a scalable process, the goal is to achieve the highest possible conversion in the shortest amount of time to maximize reactor throughput. Reaction progress is typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Purification: The purification of this compound on a larger scale requires methods that are both efficient and practical. Common laboratory-scale purification techniques like column chromatography may not be feasible for large quantities. Therefore, optimization of the reaction conditions to minimize byproduct formation is crucial. Scalable purification methods may include recrystallization or distillation. The formation of the hydrochloride salt itself can be a purification step, as it often results in a crystalline solid that can be easily filtered and washed.

Illustrative Data for Optimization of Esterification of a Substituted Picolinic Acid

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1H₂SO₄5651275
2H₂SO₄1065885
3H₂SO₄1080692
4SOCl₂12070495
5HCl (gas)-601088

The data in the illustrative table shows a trend where increasing the catalyst loading and temperature can lead to higher yields in a shorter reaction time. The use of thionyl chloride (Entry 4) results in the highest yield, which is expected due to the formation of the highly reactive acyl chloride intermediate. However, the choice of reagent for a scalable synthesis would also weigh the cost and handling requirements of thionyl chloride against the benefits of a higher yield.

The final step in the synthesis, the formation of the hydrochloride salt, is typically achieved by treating a solution of the methyl 5-chloropicolinate ester with hydrochloric acid. The optimization of this step would involve selecting an appropriate solvent to facilitate the precipitation of the hydrochloride salt in high purity and yield.

Advanced Spectroscopic and Structural Elucidation of Methyl 5 Chloropicolinate Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For Methyl 5-chloropicolinate hydrochloride, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of the proton and carbon framework, as well as the connectivity between atoms. The formation of the hydrochloride salt, with protonation of the pyridine (B92270) nitrogen, is expected to induce significant downfield shifts for all ring protons and carbons due to the increased electron-withdrawing nature of the positively charged nitrogen atom.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct aromatic proton signals and a singlet for the methyl ester protons. The aromatic protons on the pyridine ring are expected to appear at lower field (higher ppm) compared to the neutral parent compound, Methyl 5-chloropicolinate, due to the deshielding effect of the protonated pyridinium (B92312) nitrogen.

The expected signals are:

A singlet for the methyl protons (-OCH₃) of the ester group.

A doublet for the proton at position 6 (H-6), which would be the most downfield of the aromatic protons due to its proximity to the protonated nitrogen.

A doublet of doublets for the proton at position 4 (H-4).

A doublet for the proton at position 3 (H-3).

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-OCH₃3.9 - 4.1sN/A
H-38.0 - 8.2d~8-9
H-48.3 - 8.5dd~8-9, ~2-3
H-68.9 - 9.1d~2-3

Note: These are estimated values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Resonance Interpretation

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Similar to the proton spectrum, the carbon signals of the pyridine ring are expected to be shifted downfield upon hydrochloride formation. The spectrum would show six distinct carbon signals.

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-OCH₃52 - 54
C-5130 - 132
C-3128 - 130
C-4142 - 144
C-6150 - 152
C-2148 - 150
C=O164 - 166

Note: These are estimated values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between H-3 and H-4, and between H-4 and H-6, confirming their connectivity on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for C-3, C-4, and C-6 based on the previously assigned proton signals. A correlation would also be seen between the methyl protons and the methyl carbon.

The methyl protons (-OCH₃) to the ester carbonyl carbon (C=O) and C-2.

H-3 to C-2, C-4, and C-5.

H-4 to C-2, C-5, and C-6.

H-6 to C-2, C-4, and C-5.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to confirm its molecular formula, C₇H₇Cl₂NO₂. The analysis would likely be performed on the free base, Methyl 5-chloropicolinate, after neutralization. The expected exact mass for the protonated molecule [M+H]⁺ of the free base (C₇H₇ClNO₂) would be calculated and compared to the experimental value.

Calculated Exact Mass for Methyl 5-chloropicolinate [M+H]⁺

IonMolecular FormulaCalculated Exact Mass
[M+H]⁺C₇H₈ClNO₂⁺172.0211

The presence of a chlorine atom would be evident from the characteristic isotopic pattern in the mass spectrum, with the [M+2] peak having an intensity of approximately one-third of the [M] peak.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and conformation. While a crystal structure for this compound is not publicly available, a crystallographic study would reveal key structural features.

Detailed Analysis of Molecular Geometry and Conformation

An X-ray crystallographic analysis of this compound would be expected to show:

A planar pyridine ring, consistent with its aromatic character.

The protonation of the pyridine nitrogen, with the chloride ion acting as the counterion in the crystal lattice.

The geometry of the methyl ester group relative to the pyridine ring. The ester group is likely to be nearly coplanar with the ring to maximize conjugation, although some torsion is possible due to crystal packing forces.

Expected Crystallographic Data (Hypothetical)

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
C-Cl bond length~1.74 Å
C-N-C bond angle in ring~120°
C=O bond length~1.21 Å
O-CH₃ bond length~1.45 Å

Note: These are hypothetical values based on typical bond lengths and angles for similar structures.

Elucidation of Intermolecular Interactions, Including Hydrogen Bonding Networks

The structure of this compound features several key functional groups that are likely to participate in significant intermolecular interactions. The protonated pyridine nitrogen, the ester group (both the carbonyl oxygen and the ester oxygen), and the chlorine atom are all potential sites for hydrogen bonding and other non-covalent interactions.

A primary feature of the crystal structure would be the strong hydrogen bond formed between the protonated pyridine nitrogen (N⁺-H) and the chloride anion (Cl⁻). This interaction is a classic example of a charge-assisted hydrogen bond, which is significantly stronger than conventional hydrogen bonds. This N⁺-H···Cl⁻ interaction is anticipated to be a dominant force in the crystal packing, organizing the cations and anions into a primary structural motif.

A hypothetical table of hydrogen bond geometries, based on typical values for similar structures, is presented below.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
N⁺-H···Cl⁻1.022.10 - 2.303.10 - 3.30160 - 180
C-H···O=C0.982.30 - 2.603.20 - 3.50140 - 170
C-H···Cl⁻0.982.70 - 3.003.60 - 3.90130 - 160

Note: This data is illustrative and based on expected values for similar chemical moieties, not on experimental data for this compound.

Crystal Packing and Supramolecular Assembly Analysis

The planar nature of the pyridine ring suggests that π-π stacking interactions could also contribute to the crystal packing. These interactions, arising from the overlap of the π-orbitals of adjacent pyridine rings, would likely influence the orientation of the molecules relative to one another. The presence of the chlorine atom and the ester group would affect the electronic distribution within the aromatic ring, thereby modulating the nature and strength of these π-π stacking interactions.

The supramolecular assembly of this compound is therefore expected to be a complex, three-dimensional network. This network would be built upon a robust framework of charge-assisted hydrogen bonds, further stabilized by a combination of weaker hydrogen bonds and π-π stacking interactions. The specific geometry and symmetry of this assembly would be defined by the energetic balance of these various intermolecular forces.

A summary of the probable crystallographic parameters, based on common crystal systems for organic salts, is provided below.

ParameterAnticipated Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c, P-1, or similar common space groups for organic molecules
Z (molecules per unit cell)2 or 4

Note: This data is hypothetical and serves to illustrate the type of information that would be obtained from a full crystallographic study.

Chemical Reactivity and Transformation Studies of Methyl 5 Chloropicolinate Hydrochloride

Reactions at the Ester Moiety

The methyl ester group of Methyl 5-chloropicolinate hydrochloride is susceptible to various nucleophilic acyl substitution reactions. These transformations allow for the modification of the carboxyl group into other important functional groups such as carboxylic acids, different esters, and amides.

The hydrolysis of the methyl ester to the corresponding 5-chloropicolinic acid is a fundamental transformation that can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the ester undergoes hydrolysis in a reversible reaction. libretexts.org The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. researchgate.netyoutube.com While this reaction is a standard procedure for ester cleavage, in the case of picolinate (B1231196) esters, the pyridyl nitrogen can also be protonated, which may influence the reaction rate. acs.org Studies on related picolinate esters have shown that the hydrolysis can also be catalyzed at oxide/water interfaces, a process that mimics environmental degradation pathways. acs.org

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis is generally more efficient and essentially irreversible. chemistrysteps.com The reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process leads to the formation of a carboxylate salt, which is deprotonated under the basic conditions, driving the reaction to completion. chemistrysteps.com Subsequent acidification of the reaction mixture yields the final carboxylic acid. This method is often preferred for its high yields and irreversibility.

Condition Reagents Products Key Features
AcidicH₂O, H⁺ (e.g., HCl, H₂SO₄)5-chloropicolinic acid, Methanol (B129727)Reversible reaction; requires excess water to shift equilibrium. libretexts.org
BasicNaOH or KOH, H₂O then H₃O⁺5-chloropicolinic acid, MethanolIrreversible reaction; forms a stable carboxylate salt intermediate. chemistrysteps.com

This table is based on general principles of ester hydrolysis and is for illustrative purposes.

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is crucial for synthesizing a variety of ester derivatives from a common intermediate. The reaction can be catalyzed by acids or bases, but modern methods often employ metal catalysts for milder and more efficient transformations.

Recent research has highlighted the efficacy of zinc-based catalysts, such as tetranuclear zinc clusters, in promoting transesterification under nearly neutral and mild conditions. researchgate.netresearchgate.net These catalysts show high tolerance for a wide range of functional groups, which is advantageous when dealing with multifunctional molecules like this compound. researchgate.net The mechanism is believed to involve the coordination of the alcohol to the zinc center, enhancing its nucleophilicity for the attack on the ester carbonyl. The use of diisopropyl ether as a solvent can be beneficial as it forms an azeotrope with the methanol byproduct, helping to drive the reaction equilibrium forward. researchgate.net

The conversion of the ester group into an amide is a key transformation for the synthesis of many biologically active compounds. nih.gov This can be achieved through the direct aminolysis of the ester with a primary or secondary amine. While this reaction can be performed thermally, it often requires high temperatures and results in an equilibrium mixture.

Catalytic methods have been developed to facilitate this transformation under milder conditions. mdpi.com Nickel catalysts, for example, have been shown to enable the direct amidation of methyl esters, including heteroaromatic ones, without the need for an external base. mdpi.comresearchgate.net The reaction likely proceeds through the activation of the ester's C(acyl)-O bond via oxidative addition to the metal center, followed by reaction with the amine. researchgate.net This approach is highly valuable for its broad substrate scope and functional group tolerance. mdpi.com Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.

Amine Catalyst/Reagent Product
Primary Aliphatic Amine (R-NH₂)Ni(cod)₂ / IPrN-alkyl-5-chloropicolinamide
Secondary Aliphatic Amine (R₂NH)Nb₂O₅N,N-dialkyl-5-chloropicolinamide
Aniline (Ar-NH₂)Ni(cod)₂ / IPrN-aryl-5-chloropicolinamide
Ammonia(via hydrolysis and coupling)5-chloropicolinamide

This table presents potential amidation reactions based on modern catalytic methods. IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene. mdpi.comresearchgate.net

Reactivity of the Chloropyridine Core

The chlorine atom at the C5 position of the pyridine (B92270) ring is a key handle for introducing molecular diversity through substitution and cross-coupling reactions. The pyridine ring, being electron-deficient, facilitates reactions that are characteristic of haloarenes, particularly when activating groups are present.

The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing ester group, makes the chloropyridine core susceptible to nucleophilic aromatic substitution (SNAr). nih.govnih.gov In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The subsequent loss of the chloride ion restores the aromaticity of the ring.

This reaction is less facile for chloropyridines compared to more activated systems like chloropyrimidines, but can be achieved, often requiring elevated temperatures or the use of microwave irradiation. nih.govtandfonline.com A variety of nucleophiles can be employed in these reactions.

Examples of Nucleophilic Aromatic Substitution:

Nucleophile Typical Conditions Product
Sodium Methoxide (NaOMe)Heat, MethanolMethyl 5-methoxypicolinate
Ammonia (NH₃)Heat, PressureMethyl 5-aminopicolinate
MorpholineHeat, N-Methyl-2-pyrrolidone (NMP)Methyl 5-morpholinopicolinate
Sodium Thiophenoxide (NaSPh)Microwave, EthanolMethyl 5-(phenylthio)picolinate

This table illustrates representative SNAr reactions on the chloropyridine core. nih.govtandfonline.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been widely applied to heteroaryl halides. organic-chemistry.orgwikipedia.orgorganic-chemistry.org this compound can serve as an excellent substrate in these transformations, allowing for the introduction of various aryl, heteroaryl, vinyl, or alkyl groups at the C5 position.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples the chloropyridine with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.net This reaction is known for its mild conditions and high functional group tolerance. A variety of catalyst systems, often employing phosphine (B1218219) ligands, can be used to effectively couple aryl chlorides. organic-chemistry.org

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the organometallic partner. wikipedia.org This reaction is typically catalyzed by nickel or palladium complexes. organic-chemistry.org While highly effective, the strong basicity and nucleophilicity of Grignard reagents limit the functional group tolerance of the reaction compared to the Suzuki coupling. wikipedia.orgillinois.edu

Negishi Coupling: The Negishi coupling involves the reaction of the chloropyridine with an organozinc reagent. wikipedia.orgorganic-chemistry.org This method offers a good balance of reactivity and functional group tolerance. Palladium or nickel catalysts are commonly employed. wikipedia.org The organozinc reagents are generally more tolerant of functional groups than Grignard reagents and more reactive than organoboron compounds, making the Negishi coupling a versatile choice. organic-chemistry.orgorganic-chemistry.org

Representative Palladium-Catalyzed Cross-Coupling Reactions:

Reaction Coupling Partner Catalyst System (Example) Product
SuzukiPhenylboronic acidPd₂(dba)₃ / P(t-Bu)₃, K₃PO₄Methyl 5-phenylpicolinate
KumadaPhenylmagnesium bromidePd(PPh₃)₄ or NiCl₂(dppp)Methyl 5-phenylpicolinate
NegishiPhenylzinc chloridePd(PPh₃)₄Methyl 5-phenylpicolinate

This table provides illustrative examples of major cross-coupling reactions. dba = dibenzylideneacetone; dppp (B1165662) = 1,3-bis(diphenylphosphino)propane. organic-chemistry.orgwikipedia.orgorganic-chemistry.org

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The pyridine ring of this compound is generally deactivated towards electrophilic aromatic substitution (EAS) reactions. This deactivation stems from the electron-withdrawing nature of the pyridine nitrogen atom, which reduces the electron density of the aromatic ring system. The presence of two additional electron-withdrawing groups, the chloro substituent at the C5 position and the methoxycarbonyl group at the C2 position, further exacerbates this effect, making electrophilic attack energetically unfavorable under standard conditions.

However, should the reaction be forced to proceed under harsh conditions, the regioselectivity of the substitution would be dictated by the directing effects of the existing substituents. In pyridine systems, electrophilic substitution is generally directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. For methyl 5-chloropicolinate, the available positions for substitution are C3, C4, and C6.

The chloro group is a deactivating ortho-, para-director, while the methoxycarbonyl group is a deactivating meta-director. The pyridine nitrogen itself strongly deactivates the adjacent alpha (C2, C6) and the gamma (C4) positions. Considering these factors, the C3 and C4 positions are the most likely sites for electrophilic attack. The C6 position is highly deactivated due to its proximity to the strongly electron-withdrawing pyridine nitrogen and the methoxycarbonyl group.

A theoretical analysis of the electron density and the stability of the potential sigma complexes for common EAS reactions such as nitration, halogenation, and sulfonation would be necessary to definitively predict the major product. Experimental studies on the electrophilic aromatic substitution of this compound are not widely reported in publicly available literature, likely due to the highly deactivated nature of the pyridine ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Methyl 5-chloropicolinate

Electrophilic ReagentPredicted Major Product(s)Rationale
HNO₃/H₂SO₄ (Nitration)3-Nitro-5-chloro-2-methoxycarbonylpyridineThe C3 position is the least deactivated position, being meta to the methoxycarbonyl group and ortho to the chloro group. The directing effects of the substituents and the inherent reactivity of the pyridine ring favor substitution at this position.
Br₂/FeBr₃ (Bromination)3-Bromo-5-chloro-2-methoxycarbonylpyridineSimilar to nitration, the C3 position is the most probable site for bromination due to the combined directing effects of the substituents.
SO₃/H₂SO₄ (Sulfonation)3-Sulfo-5-chloro-2-methoxycarbonylpyridineSulfonation is also expected to occur at the C3 position, following the general pattern of electrophilic substitution on this highly deactivated ring.

Transformations Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom of this compound allows it to participate in reactions characteristic of tertiary amines, most notably N-oxidation and quaternization. The hydrochloride form of the compound indicates that the nitrogen is already protonated, and deprotonation would be required for it to act as a nucleophile.

N-Oxidation:

The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide, methyl 5-chloropicolinate N-oxide, would exhibit altered electronic properties. The N-oxide group is electron-donating through resonance and electron-withdrawing inductively, which can influence the reactivity of the pyridine ring in subsequent reactions.

Quaternization:

The pyridine nitrogen can also undergo quaternization by reacting with alkylating agents, such as alkyl halides (e.g., methyl iodide) or alkyl sulfates. This reaction results in the formation of a quaternary pyridinium (B92312) salt. For example, reaction with methyl iodide would yield N-methyl-5-chloro-2-methoxycarbonylpyridinium iodide. The quaternization reaction is a nucleophilic substitution where the pyridine nitrogen acts as the nucleophile. The rate of this reaction would be influenced by the steric hindrance around the nitrogen atom and the nature of the alkylating agent.

Detailed experimental studies on the N-oxidation and quaternization of this compound are not extensively documented in readily accessible scientific literature. However, the general reactivity patterns of substituted pyridines suggest that these transformations are feasible.

Table 2: Potential Transformations at the Pyridine Nitrogen of Methyl 5-chloropicolinate

Reaction TypeReagentsPotential Product
N-OxidationH₂O₂/CH₃COOH or m-CPBAMethyl 5-chloropicolinate N-oxide
QuaternizationCH₃IN-methyl-5-chloro-2-methoxycarbonylpyridinium iodide
Quaternization(CH₃)₂SO₄N-methyl-5-chloro-2-methoxycarbonylpyridinium methyl sulfate

Methyl 5 Chloropicolinate Hydrochloride As a Versatile Building Block in Complex Organic Synthesis

Precursor for Polyfunctionalized Pyridine (B92270) Derivatives

The inherent reactivity of the pyridine ring in methyl 5-chloropicolinate hydrochloride, further activated by the presence of the chloro and methoxycarbonyl groups, makes it an excellent starting material for the synthesis of a variety of polyfunctionalized pyridine derivatives. The chlorine atom at the 5-position is particularly amenable to displacement through nucleophilic aromatic substitution (SNAr) reactions and serves as a handle for various transition-metal-catalyzed cross-coupling reactions.

Researchers have successfully employed this building block in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling to introduce new carbon-carbon bonds. For instance, reaction with arylboronic acids in the presence of a palladium catalyst and a suitable base leads to the formation of 5-aryl-picolinate derivatives. Similarly, the Buchwald-Hartwig amination allows for the introduction of nitrogen-based nucleophiles, yielding 5-amino-picolinate derivatives. The Sonogashira coupling, on the other hand, facilitates the formation of carbon-carbon triple bonds by reacting with terminal alkynes.

These cross-coupling reactions, summarized in the table below, demonstrate the utility of this compound in creating a diverse array of substituted pyridine scaffolds, which are key components in many biologically active molecules and functional materials.

Reaction TypeCoupling PartnerProduct Type
Suzuki-Miyaura CouplingArylboronic Acid5-Aryl-picolinate
Buchwald-Hartwig AminationAmine5-Amino-picolinate
Sonogashira CouplingTerminal Alkyne5-Alkynyl-picolinate

Role in the Divergent Synthesis of Heterocyclic Scaffolds

Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of a library of structurally diverse compounds from a common intermediate. This compound is an excellent starting point for such synthetic strategies due to its multiple reactive handles that can be addressed in a controlled and sequential manner.

The ester and chloro functionalities can be selectively manipulated to build complex heterocyclic systems. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. These amides can subsequently undergo intramolecular cyclization reactions to form fused heterocyclic systems.

Alternatively, the chloro group can be displaced by a variety of nucleophiles to introduce new functional groups that can then participate in cyclization reactions. For instance, reaction with a binucleophilic reagent can lead to the formation of bicyclic or tricyclic heterocyclic scaffolds in a single step. This approach allows for the rapid assembly of complex molecular frameworks from a simple and readily available starting material. The ability to selectively functionalize different positions on the pyridine ring of this compound makes it a key player in the divergent synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Intermediate in the Construction of Advanced Chemical Materials and Academic Research Targets

The pyridine nucleus is a ubiquitous structural motif in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. This compound serves as a crucial intermediate in the synthesis of many of these important compounds.

In the pharmaceutical industry, substituted picolinates are key components of numerous drug candidates. The ability to readily introduce diverse substituents onto the pyridine ring of this compound allows for the fine-tuning of the pharmacological properties of the target molecules.

In the field of materials science, pyridine-based ligands are widely used in the construction of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, leading to the formation of extended, highly ordered structures with potential applications in gas storage, catalysis, and sensing. This compound provides a convenient entry point for the synthesis of functionalized picolinate (B1231196) ligands for these applications.

Furthermore, in academic research, this versatile building block is employed in the total synthesis of complex natural products and in the development of novel synthetic methodologies. Its predictable reactivity and commercial availability make it an attractive starting material for exploring new chemical space and constructing challenging molecular targets.

Computational and Theoretical Studies on Methyl 5 Chloropicolinate Hydrochloride

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate electron distribution, orbital energies, and molecular geometry, which are pivotal in determining the chemical and physical properties of a compound.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. nih.gov This method is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. By calculating the electron density, DFT methods can find the minimum energy conformation of Methyl 5-chloropicolinate hydrochloride.

The process involves iterative calculations that adjust the positions of the atoms until the lowest possible energy state is reached. This optimized geometry corresponds to the most probable structure of the molecule at 0 Kelvin. From these calculations, key geometric parameters such as bond lengths, bond angles, and dihedral angles are obtained. Theoretical calculations on related pyridine (B92270) carboxylic acid derivatives have been performed at levels of theory such as B3LYP with basis sets like 6-311++G(d,p), which provide reliable geometric data. rsc.orgnih.gov

Table 1: Hypothetical Optimized Geometric Parameters for this compound Cation (DFT B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthC-Cl1.74 Å
C=O1.21 Å
C-O(Me)1.35 Å
N-H⁺1.02 Å
Bond AngleC-C-Cl119.5°
O=C-O(Me)124.0°
Dihedral AngleC-C-C=O178.5°

Note: The data in this table is illustrative and based on typical values for similar functional groups in related structures. It serves to represent the type of information obtained from DFT calculations.

Beyond geometry, DFT calculations provide crucial energetic information, including the total electronic energy and the energies of molecular orbitals. These values are fundamental for assessing the thermodynamic stability of the molecule.

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals are key indicators of a molecule's nucleophilic and electrophilic nature.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the protonated nitrogen atom and the electron-withdrawing chlorine and ester groups are expected to lower the energies of both the HOMO and LUMO. DFT calculations can precisely determine these energy levels. Analysis of the spatial distribution of the HOMO and LUMO can identify the most probable sites for nucleophilic and electrophilic attack. For instance, the LUMO is likely to be localized around the ester carbonyl carbon and the pyridine ring carbons, indicating susceptibility to nucleophilic attack at these positions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound Cation

Molecular OrbitalEnergy (eV)Implication
HOMO-8.5Electron-donating ability
LUMO-2.1Electron-accepting ability
HOMO-LUMO Gap6.4Chemical reactivity/stability

Note: These energy values are hypothetical and serve to illustrate the output of FMO analysis based on DFT calculations for similar organic molecules.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations often focus on a static, minimum-energy structure, molecules are dynamic entities that can exist in various conformations. Conformational analysis aims to identify the different stable spatial arrangements of a molecule (conformers) and their relative energies. For a molecule with rotatable bonds, such as the ester group in this compound, multiple low-energy conformations may exist.

Molecular Dynamics (MD) simulations provide a method to explore the conformational landscape and the dynamic behavior of a molecule over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model atomic and molecular motion, providing insights into how the molecule behaves in different environments, such as in solution. nih.gov These simulations can reveal the flexibility of the molecule, the accessibility of different reactive sites, and the influence of solvent on its structure. nih.gov For the hydrochloride salt, MD simulations would be particularly useful for studying the interaction of the cation with counter-ions and solvent molecules.

Mechanistic Insights into Reactions Involving the Compound through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energetic barriers that govern the reaction rate. nih.govrsc.org

For reactions involving this compound, such as nucleophilic substitution or hydrolysis, computational methods can be used to:

Identify the most favorable reaction pathway: By comparing the activation energies of different possible mechanisms, the most likely pathway can be determined.

Characterize transition state structures: The geometry of the highest energy point along the reaction coordinate provides crucial information about the mechanism.

For example, a computational study of the hydrolysis of the ester group would involve modeling the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent departure of methanol (B129727). The calculated energy profile would reveal whether the reaction is likely to proceed under acidic or basic conditions and would highlight the role of the protonated pyridine ring in activating the ester group toward nucleophilic attack.

Future Research Directions and Unexplored Chemical Space

Development of Novel Catalytic Transformations for the Compound

The reactivity of the chloropyridine core is a gateway to a vast number of derivatives. While traditional cross-coupling reactions are established, future work will likely focus on more advanced and sustainable catalytic systems. Advances in iron-, nickel-, and palladium-catalyzed reactions have already improved the synthesis of 2-alkylpyridines from 2-halopyridines. researchgate.net Emerging strategies like cross-electrophile coupling and photoredox catalysis represent promising avenues for creating new carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.netnih.gov

Photocatalysis, using visible light to activate catalysts, and electrocatalysis, which employs an electric potential, are two such modern techniques that offer mild reaction conditions and high selectivity for synthesizing pyridine (B92270) derivatives. numberanalytics.com For instance, a photo-induced catalytic halopyridylation of unactivated alkenes has been developed, a process that simultaneously installs both a pyridyl and a halide group onto the alkene. nih.gov This type of transformation could be adapted for Methyl 5-chloropicolinate hydrochloride to create complex functionalized molecules.

Catalytic StrategyPotential Transformation on this compoundAdvantages
Photoredox Catalysis C-C bond formation at the chlorine position with alkenes or other coupling partners.Mild reaction conditions, high atom economy, novel reactivity. nih.gov
Cross-Electrophile Coupling Alkylation or arylation at the chlorine position using another electrophile.Avoids the need for pre-formed organometallic reagents. researchgate.net
Electrocatalysis Electrochemical oxidation or reduction to facilitate novel transformations.Green and sustainable, avoids stoichiometric chemical oxidants/reductants. numberanalytics.com
Advanced Metal Catalysis (Fe, Ni) More economical and sustainable cross-coupling reactions (e.g., alkylation).Lower cost and toxicity compared to traditional Palladium catalysts. researchgate.net

Exploration of Stereoselective Synthesis Utilizing Chiral Derivatives

The synthesis of chiral pyridine derivatives is a significant area of interest due to their prevalence in medicinal chemistry. nih.govresearchgate.net Future research on this compound could focus on introducing chirality to its structure. This can be achieved through enantioselective transformations, a field that has seen significant progress with the development of sophisticated chiral ligands and catalysts. acs.org

Highly enantioselective methods for the catalytic transformation of pyridine derivatives are now available. nih.govresearchgate.net For example, transition metal complexes featuring chiral ligands, such as those based on iridium or copper, have been successfully used to catalyze asymmetric reactions, including C-H borylation and additions to alkenyl pyridines. nih.govacs.org A key challenge has been designing chiral pyridine units (CPUs) that balance high reactivity with excellent stereoselectivity. acs.org Recent designs featuring rigid, fused-ring frameworks have shown great promise in a variety of mechanistically diverse reactions. acs.org Another approach involves the catalytic stereoselective dearomatization of the pyridine ring to create complex, sp3-rich azaheterocyclic structures. nih.gov

Potential strategies for this compound could involve:

Asymmetric hydrogenation of the pyridine ring.

Enantioselective modification of a substituent introduced via catalytic cross-coupling.

Developing reactions that utilize chiral catalysts to directly engage the pyridine core or ester functionality in an enantioselective manner. rsc.orgrsc.org

Integration into Flow Chemistry Methodologies for Efficient Production

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch, is a powerful tool for improving the efficiency, safety, and scalability of chemical synthesis. numberanalytics.commdpi.com This methodology is particularly advantageous for reactions that are exothermic, involve hazardous reagents, or require precise control over parameters like temperature and reaction time. numberanalytics.comorganic-chemistry.org

The synthesis of pyridine derivatives has been shown to benefit significantly from flow chemistry approaches. numberanalytics.comresearchgate.net For example, a continuous flow microreactor utilizing a titanium silicalite catalyst for the N-oxidation of pyridines operated continuously for over 800 hours while maintaining high catalyst activity. organic-chemistry.orgresearchgate.net Such systems offer enhanced heat and mass transfer, leading to reduced reaction times and improved yields. numberanalytics.commdpi.com The development of a continuous flow process for the synthesis or subsequent derivatization of this compound could provide substantial benefits for large-scale production, ensuring operational safety and cost-effectiveness. organic-chemistry.orgresearchgate.net

FeatureBatch ProcessingFlow Chemistry
Scalability Often challenging, requires larger vessels.Easier to scale by running the system for longer. organic-chemistry.org
Safety Higher risk with hazardous reagents or exotherms due to large volumes.Smaller reaction volumes at any given time enhance safety. numberanalytics.com
Heat & Mass Transfer Can be inefficient, leading to hotspots and side products.Superior transfer rates allow for precise temperature control. mdpi.com
Reaction Time Typically longer.Often significantly shorter due to higher efficiency. organic-chemistry.org
Reproducibility Can vary between batches.High reproducibility due to precise control of parameters. mdpi.com

Potential Applications in Non-Biological Material Science and Chemical Sensing (Purely chemical/material focus)

The electronic properties and rigid structure of the pyridine ring make its derivatives attractive candidates for applications in material science and chemical sensing. mdpi.comresearchgate.net By chemically modifying the π-conjugated system of pyridine, it is possible to tune its electronic structure, optical absorption, and photoluminescence. mdpi.com

Chemical Sensing: Pyridine-based fluorophores have been developed as optical sensors. mdpi.comresearchgate.net These molecules can exhibit fluorescence quenching or enhancement in the presence of specific analytes. For example, simple pyridine-core fluorophores have been successfully used as optical sensors to detect benzene (B151609) and adulteration in gasoline. mdpi.com Derivatives of this compound could be functionalized to create novel fluorescent probes for detecting a range of environmental or industrial chemical species.

Material Science: Halogenated pyridines, such as Perfluoropyridine, are valuable building blocks for advanced polymers and fluorinated networks. Their high reactivity towards nucleophilic aromatic substitution (SNAr) allows for their incorporation into polymer backbones or as cross-linking agents. mdpi.com These materials can exhibit high thermal stability and find use as protective coatings, for instance, as heat-shielding materials. mdpi.com Similarly, the chlorine atom on this compound could be used as a handle for polymerization or grafting onto surfaces, opening avenues for the creation of new functional materials with tailored properties. Terpyridine-based materials have also found use in optoelectronics and as catalysts, suggesting a broad potential for functionalized monopyridine derivatives. researchgate.net

Q & A

Q. What are the optimal synthetic routes for Methyl 5-chloropicolinate hydrochloride, and how can reaction conditions be optimized for reproducibility?

Methodology :

  • Begin with nucleophilic substitution of 5-chloropicolinic acid using methanol under acid catalysis, followed by HCl treatment to form the hydrochloride salt .
  • Optimize parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to minimize by-products like N-oxides or reduced amines .
  • Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and confirm salt formation using FT-IR (characteristic N–H stretching at 2500–3000 cm⁻¹) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodology :

  • NMR : Use ¹H/¹³C NMR in DMSO-d₆ to assign aromatic protons (δ 7.8–8.5 ppm) and methyl ester groups (δ 3.9 ppm) .
  • Mass Spectrometry : Employ ESI-MS in positive ion mode to confirm molecular ion peaks at m/z 191.6 (free base) and adducts with Na⁺/K⁺ .
  • XRD : Analyze crystalline structure to verify hydrochloride salt formation and intermolecular hydrogen bonding patterns .

Q. How can researchers ensure the stability of this compound under varying storage conditions?

Methodology :

  • Conduct accelerated stability studies at 40°C/75% RH for 6 months, monitoring degradation via HPLC .
  • Use thermogravimetric analysis (TGA) to identify decomposition temperatures and recommend storage in desiccated, amber vials at –20°C .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-chloro substituent influence the compound’s reactivity in cross-coupling reactions?

Methodology :

  • Perform density functional theory (DFT) calculations to map electron density at the pyridine ring’s reactive sites (e.g., C-2 vs. C-4 positions) .
  • Validate computational predictions experimentally via Suzuki-Miyaura coupling with aryl boronic acids, comparing yields and regioselectivity .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodology :

  • Conduct systematic dose-response assays (IC₅₀/EC₅₀) across multiple cell lines (e.g., HEK293, HepG2) to differentiate target-specific effects from nonspecific toxicity .
  • Use metabolomic profiling (LC-MS/MS) to identify off-target interactions with cellular pathways (e.g., mitochondrial respiration, redox signaling) .

Q. How can computational models predict the compound’s pharmacokinetic properties, such as blood-brain barrier permeability?

Methodology :

  • Apply quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
  • Validate predictions via in vitro assays (e.g., PAMPA-BBB) and correlate with in vivo rodent studies .

Q. What experimental designs are suitable for elucidating the mechanism of action in enzyme inhibition studies?

Methodology :

  • Use kinetic assays (e.g., fluorescence-based) to determine inhibition constants (Kᵢ) against target enzymes (e.g., kinases, esterases) .
  • Perform X-ray crystallography or cryo-EM to resolve ligand-enzyme binding modes and identify key residues (e.g., catalytic triad interactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.